molecular formula C17H18F2N4O3 B2768371 N-(2,4-difluorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide CAS No. 1251560-17-4

N-(2,4-difluorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide

Cat. No.: B2768371
CAS No.: 1251560-17-4
M. Wt: 364.353
InChI Key: JBLLEFWFRBBRTK-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a useful research compound. Its molecular formula is C17H18F2N4O3 and its molecular weight is 364.353. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of F3406-9766 is the Lassa mammarenavirus (LASV) . This compound exhibits strong anti-LCMV activity, making it a potent inhibitor of arenaviruses .

Mode of Action

F3406-9766 inhibits LASV by specifically interfering with the pH-dependent fusion in the endosome compartment that is mediated by the LASV glycoprotein GP2 . This interaction prevents the virus from entering host cells, thereby inhibiting its replication and spread .

Biochemical Pathways

It is known that the compound disrupts the normal life cycle of the virus by preventing its entry into host cells

Result of Action

The primary result of F3406-9766’s action is the inhibition of LASV entry into host cells . By preventing viral entry, the compound effectively stops the virus from replicating and spreading within the host. This can potentially halt the progression of the disease caused by the virus.

Action Environment

The efficacy and stability of F3406-9766 can be influenced by various environmental factors. These may include the pH of the environment, as the compound’s mechanism of action involves pH-dependent fusion Other factors such as temperature, presence of other medications or substances, and the overall health status of the host can also potentially influence the compound’s action

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N4O3/c1-11-8-16(25)23(17(20-11)22-4-6-26-7-5-22)10-15(24)21-14-3-2-12(18)9-13(14)19/h2-3,8-9H,4-7,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLLEFWFRBBRTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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